1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with intriguing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multi-step reaction process involving readily available starting materials. The initial step typically involves the condensation of a suitable 1-methyl-2-oxo precursor with a propylsulfonyl-substituted tetrahydroisoquinoline derivative under acidic or basic conditions. The reaction is followed by a cyclization step to form the dihydropyridine ring. Specific reagents, solvents, and temperature conditions are crucial for the success of these reactions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography is essential to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form more reactive intermediates.
Reduction: : Reduction reactions can modify the functional groups within the molecule.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are adjusted according to the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the nature of the reactants and conditions. Oxidation typically yields more oxidized derivatives, reduction produces reduced forms, and substitution results in structurally modified analogs.
Scientific Research Applications
1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide has numerous scientific research applications, including:
Chemistry: : Used as a model compound to study reaction mechanisms and pathways.
Biology: : Investigated for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: : Explored for its pharmacological properties and potential as a therapeutic agent.
Industry: : Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves binding to particular receptors or enzymes, influencing biological processes. The exact pathways and targets are subjects of ongoing research to elucidate its full therapeutic potential.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique propylsulfonyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Nifedipine: : A well-known dihydropyridine calcium channel blocker.
Amlodipine: : Another calcium channel blocker used in the treatment of hypertension.
Isradipine: : Exhibits potent antihypertensive and anti-anginal effects.
This compound's distinct structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-2-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-11-27(25,26)22-10-8-14-6-7-16(12-15(14)13-22)20-18(23)17-5-4-9-21(2)19(17)24/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELAJDANYBFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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